molecular formula C7H13NO4S B3824269 Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate

Cat. No.: B3824269
M. Wt: 207.25 g/mol
InChI Key: XBZYEBISEDUEGT-UHFFFAOYSA-N
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Description

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate is a chemical compound with the molecular formula C6H11NO4S It is known for its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate typically involves the reaction of tetrahydrothiophene with a sulfonyl chloride to introduce the sulfone group. This is followed by the reaction with methyl isocyanate to form the carbamate moiety. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to activate G protein-gated inwardly-rectifying potassium (GIRK) channels. This activation modulates cellular excitability and has implications in various physiological processes such as pain perception and cardiac function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate is unique due to its specific combination of a sulfone group and a carbamate moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets.

Properties

IUPAC Name

methyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-8(7(9)12-2)6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZYEBISEDUEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Reactant of Route 2
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Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Reactant of Route 3
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Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Reactant of Route 4
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Reactant of Route 5
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate
Reactant of Route 6
Methyl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamate

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